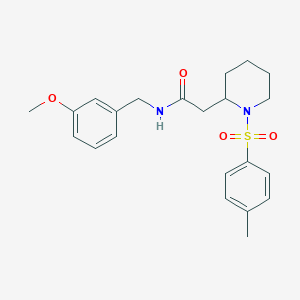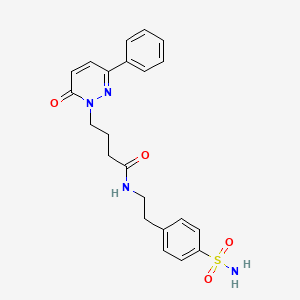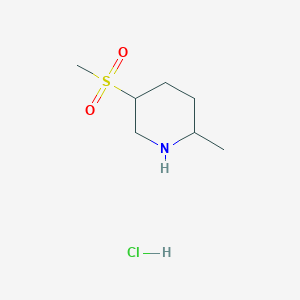
2-Methyl-5-methylsulfonylpiperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-5-methylsulfonylpiperidine;hydrochloride” is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.72 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-6-3-4-7(5-8-6)11(2,9)10;/h6-8H,3-5H2,1-2H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Membrane Science and Treatment of Dye Solutions
In the field of membrane science, novel sulfonated aromatic diamine monomers, including derivatives related to the chemical structure of interest, have been synthesized for preparing thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and surface hydrophilicity, enhancing the rejection of dyes in treatment processes without compromising efficiency. Such advancements indicate the potential of incorporating similar sulfonated compounds in membrane fabrication for environmental applications (Liu et al., 2012).
Hydrodenitrogenation in Catalysis
Research on the hydrodenitrogenation of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, sheds light on the role of β hydrogen atoms in the process. This study elucidates the mechanisms behind pyridine ring hydrogenation and piperidine ring opening, highlighting the importance of sulfhydryl group substitution in nitrogen removal. Such insights are crucial for developing more efficient catalytic processes in organic synthesis and fuel processing (Egorova et al., 2002).
Synthesis of Antimalarial and Antiangiogenic Compounds
The asymmetric dihydroxylation of amino-functionalized vinyl sulfones, closely related to the chemical family of interest, has been utilized in the synthesis of naturally occurring antimalarial alkaloids like febrifugine and its antiangiogenic analogue, halofuginone. This demonstrates the compound's utility in medicinal chemistry for creating potent therapeutic agents (McLaughlin & Evans, 2010).
Environmental Degradation Studies
The chemical degradation of azimsulfuron, a sulfonylurea herbicide, has been extensively studied, revealing that hydrolysis rates are significantly affected by pH levels. The identification of hydrolysis products provides crucial information for understanding the environmental fate of such chemicals. Studies like these are essential for assessing the environmental impact of agricultural chemicals and developing strategies for their mitigation (Boschin et al., 2007).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-Methyl-5-methylsulfonylpiperidine;hydrochloride” are not available, piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-methyl-5-methylsulfonylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-6-3-4-7(5-8-6)11(2,9)10;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAYFOHCDRGATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)
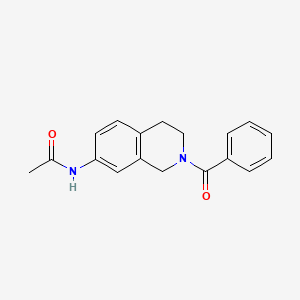
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)
![6-[(Cyclopentylamino)sulfonyl]chromen-2-one](/img/structure/B2685428.png)
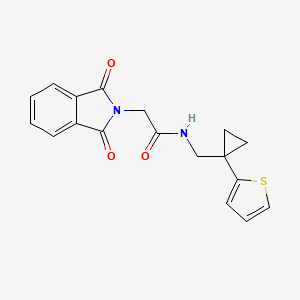

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
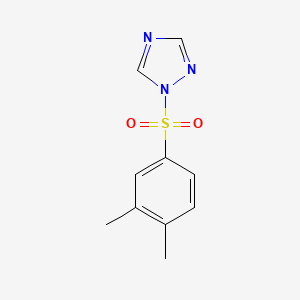
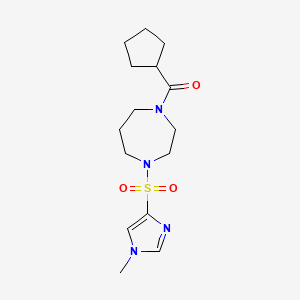
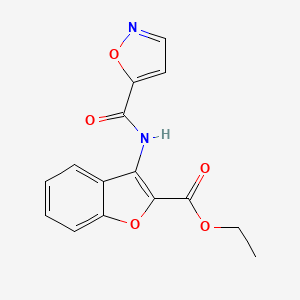
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methoxybenzamide](/img/structure/B2685442.png)
